5-[2-(Bromomethyl)butyl]-1,3-thiazole

Thiazole Alkylating agent Regioisomer

Researchers requiring a reactive alkylating agent for thiazole incorporation often face limited availability of regiospecific 5-substituted analogs. 5-[2-(Bromomethyl)butyl]-1,3-thiazole directly addresses this gap as a pre-functionalized, shelf-stable building block. - The bromomethyl group enables efficient SN2 alkylation of amines, thiols, and alcohols under mild conditions. - The branched butyl chain modulates lipophilicity (cLogP) and steric profile, distinguishing it from linear-chain bromomethyl thiazoles. - Supplied with rigorous QC; expedited global logistics for drug discovery and agrochemical SAR programs.

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
Cat. No. B13209898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Bromomethyl)butyl]-1,3-thiazole
Molecular FormulaC8H12BrNS
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCCC(CC1=CN=CS1)CBr
InChIInChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3
InChIKeyDJGVUUGILDIQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Bromomethyl)butyl]-1,3-thiazole (CAS 1566187-80-1): Procurement-Ready Bromomethyl Thiazole for Alkylation Chemistry


5-[2-(Bromomethyl)butyl]-1,3-thiazole (CAS 1566187-80-1, molecular formula C8H12BrNS, molecular weight 234.16 g/mol) is a heterocyclic building block featuring a thiazole ring substituted at the 5-position with a 2-(bromomethyl)butyl side chain . The compound belongs to the class of bromomethyl thiazoles, which are widely utilized as electrophilic alkylating agents in medicinal chemistry and organic synthesis . The bromomethyl group serves as a reactive handle for nucleophilic substitution (SN2) reactions, enabling the introduction of the thiazole scaffold into more complex molecular architectures .

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Why Simple Bromomethyl Thiazole Analogs Are Not Interchangeable


Generic substitution among bromomethyl thiazoles is precluded by fundamental differences in reactivity, steric profile, and biological performance. The position of the bromomethyl substituent on the thiazole ring (2-, 4-, or 5-) profoundly alters electrophilicity and the electronic environment of the heterocycle, directly impacting reaction kinetics and regioselectivity in nucleophilic substitutions . Furthermore, the presence of a branched butyl chain adjacent to the bromomethyl group in 5-[2-(bromomethyl)butyl]-1,3-thiazole introduces steric bulk and modulates lipophilicity (cLogP) compared to unsubstituted bromomethyl thiazoles or linear alkyl analogs, which can critically influence membrane permeability, metabolic stability, and target engagement in biological assays [1].

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Quantitative Evidence for Differentiated Scientific Selection


Regioisomeric Differentiation: 5-Position Bromomethyl vs. 2- and 4-Position Analogs

The substitution pattern of the bromomethyl group on the thiazole ring dictates the compound's electrophilic reactivity and the electronic properties of the heterocycle. 5-[2-(Bromomethyl)butyl]-1,3-thiazole, with its bromomethyl group at the 5-position, presents a distinct reactivity profile compared to its 2- and 4-substituted regioisomers. The 5-position is less electron-deficient than the 2-position, resulting in a moderately less reactive, yet more selective, electrophile. This can be advantageous in complex molecule synthesis where over-alkylation or side reactions with highly reactive 2-bromomethyl thiazoles must be avoided. Quantitative comparison of electronic parameters or reaction rates is not available from the provided sources, but the positional difference is a fundamental structural determinant of chemical behavior .

Thiazole Alkylating agent Regioisomer Nucleophilic substitution Medicinal chemistry

Steric and Lipophilic Differentiation: Branched Butyl Side Chain vs. Unsubstituted Bromomethyl Thiazoles

5-[2-(Bromomethyl)butyl]-1,3-thiazole possesses a branched butyl side chain that is absent in simpler bromomethyl thiazoles such as 5-(bromomethyl)thiazole (CAS 167998-61-0). This structural feature increases molecular weight from 178.05 g/mol (for 5-(bromomethyl)thiazole) to 234.16 g/mol and introduces steric bulk adjacent to the reactive bromomethyl center . The increased steric hindrance can modulate the rate of nucleophilic substitution reactions and influence the conformational preferences of the resulting alkylated products. Furthermore, the added alkyl chain significantly elevates lipophilicity (estimated cLogP), which is a key determinant of membrane permeability, plasma protein binding, and metabolic stability in biological systems [1].

Thiazole Lipophilicity Steric hindrance Drug design cLogP

Alkylating Agent Utility: Thiazole-Based Electrophile vs. Non-Thiazole Alkylating Agents

5-[2-(Bromomethyl)butyl]-1,3-thiazole functions as a thiazole-based alkylating agent. The bromomethyl group acts as an electrophilic center for SN2 reactions with nucleophiles such as amines, thiols, and alkoxides . In contrast to simple alkyl bromides (e.g., butyl bromide), this compound incorporates a thiazole heterocycle, a privileged scaffold in medicinal chemistry, into the alkylated product. This allows for the direct installation of a pharmacologically relevant moiety, streamlining synthetic routes and potentially improving the drug-likeness of the resulting compounds . Studies on related thiazolide compounds have shown that substitutions on the thiazole ring can dramatically impact biological activity, with certain halogen substitutions yielding IC50 values lower than the reference drug nitazoxanide against Cryptosporidium parvum [1].

Alkylating agent Thiazole Nucleophilic substitution Building block

5-[2-(Bromomethyl)butyl]-1,3-thiazole: Optimal Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Thiazole-Containing Drug Candidates via Nucleophilic Substitution

Utilize 5-[2-(Bromomethyl)butyl]-1,3-thiazole as an electrophilic building block to introduce a 5-substituted thiazole moiety into drug candidates. The reactive bromomethyl group allows for efficient alkylation of diverse nucleophiles, including amines, thiols, and alcohols, under mild conditions . This is particularly valuable in fragment-based drug discovery and SAR studies where the thiazole scaffold is a known pharmacophore .

Chemical Biology: Development of Activity-Based Probes and Bioconjugates

Employ 5-[2-(Bromomethyl)butyl]-1,3-thiazole for the synthesis of activity-based probes or bioconjugates. The bromomethyl group can be used to attach the thiazole scaffold to biomolecules (e.g., peptides, proteins) or reporter tags (e.g., fluorophores, biotin) through selective alkylation . The branched butyl chain may offer improved solubility or reduced non-specific binding compared to simpler thiazole probes.

Agrochemical Research: Synthesis of Novel Pesticides or Herbicides

Incorporate 5-[2-(Bromomethyl)butyl]-1,3-thiazole into the synthesis of novel agrochemical agents. Thiazole derivatives are known to exhibit a range of activities, including antifungal and herbicidal properties . The alkylating capability of this compound provides a straightforward method for generating diverse thiazole-based libraries for screening against agricultural pests.

Organic Synthesis: Preparation of Advanced Intermediates for Complex Molecule Construction

Use 5-[2-(Bromomethyl)butyl]-1,3-thiazole as a key intermediate in multi-step organic syntheses. Its dual functionality—a reactive alkyl halide and a stable heterocycle—makes it suitable for building more complex molecular architectures. For example, it can be used in tandem reactions involving nucleophilic substitution followed by cross-coupling or cyclization steps .

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